5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . It has been used in the preparation of platinum (II) dichlorido and oxalato (ox) complexes .
Molecular Structure Analysis
In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers .Chemical Reactions Analysis
The compound has been used as a building block in the synthesis of various derivatives, particularly as potent inhibitors of the fibroblast growth factor receptor (FGFR) .Scientific Research Applications
Synthesis of Complex Heterocycles
- Researchers have developed a synthesis method for complex heterocycles containing the 5-Bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, enabling the construction of alkyl or aryl substituents in these molecules. This method facilitates the creation of challenging heterocyclic structures, valuable in medicinal chemistry and materials science (Alekseyev, Amirova, & Terenin, 2015).
Fluorination Techniques
- Studies have detailed the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, showcasing regioselective fluorination techniques. These methods are crucial in synthesizing fluorinated organic compounds, which are significant in the development of pharmaceuticals and agrochemicals (Thibault, L’Heureux, Bhide, & Ruel, 2003).
Serotonin Receptor Ligands
- Virtual screening has led to the discovery of compounds based on 5-fluoro-1H-pyrrolo[2,3-b]pyridine as dual 5-HT6/5-HT2A receptor ligands. These compounds are potential candidates for antipsychotic or antidepressant drugs with pro-cognitive properties (Staroń et al., 2019).
Palladium-Mediated Functionalization
- The selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic systems has been applied in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. These methodologies are pivotal in synthesizing complex natural products and their analogues for pharmaceutical applications (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Antimicrobial and DNA Interaction Studies
- Spectroscopic and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine have explored its interaction with DNA and antimicrobial activities. Such studies provide insights into the biological activities of these compounds, which can be utilized in the development of new therapeutic agents (Vural & Kara, 2017).
Fluorescent Chemosensors
- Pyrrolo[3,4-c]pyridine-based fluorophores have been synthesized as highly selective chemosensors for Fe3+/Fe2+ cations. These compounds can be applied in biological imaging and environmental monitoring due to their high sensitivity and selectivity (Maity et al., 2018).
Antitumor Activity
- Nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, have shown promising antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds can be explored for their therapeutic potential in cancer treatment (Carbone et al., 2013).
Radiopharmaceuticals
- Fluorination techniques have been applied to synthesize meta-substituted fluoropyridines, which are valuable in the development of radiopharmaceuticals for imaging applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
Mechanism of Action
While the mechanism of action for 5-Bromo-1H-pyrrolo[2,3-b]pyridine itself is not specified, its derivatives have shown potent inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Properties
IUPAC Name |
5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEYLWOKLCNDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728137 | |
Record name | 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-68-3 | |
Record name | 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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